![molecular formula C18H19BrClN3O3S B2486091 1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea CAS No. 672950-42-4](/img/structure/B2486091.png)
1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of similar sulfonylurea compounds often involves multi-step chemical processes, including the use of Suzuki–Miyaura cross-coupling reactions and other methodologies to introduce sulfonyl and urea groups into aromatic compounds. For instance, a study by Noreen et al. (2017) described the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction, highlighting a general approach that could be applicable to the synthesis of 1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through a combination of spectroscopic techniques and crystallography. For example, Sun et al. (2022) synthesized a pyrido[2,3-d]pyrimidine compound and determined its structure using mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, which could similarly be applied to analyze the structure of 1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea (Sun et al., 2022).
Chemical Reactions and Properties
Sulfonylurea compounds can participate in a variety of chemical reactions, including cyclization and cross-coupling reactions. A relevant study by Wang et al. (2011) demonstrated the Bronsted acid-promoted sequential hydroarylation-hydroamidation of arene-tethered ureas, which provides insight into the chemical reactivity of similar structures (Wang et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be studied through various analytical techniques. For example, the work by Yamin and Mardi (2003) on N‐p‐Bromophenyl‐N′‐2‐chlorobenzoylurea provides insights into how the structural elements of sulfonylureas influence their physical properties (Yamin & Mardi, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are crucial for understanding the behavior of these compounds. Research by Tan et al. (2014) on the mechanochemical synthesis of sulfonyl-(thio)ureas showcases the versatility and reactivity of the sulfonylurea functional group, which is relevant for comprehending the chemical properties of 1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea (Tan et al., 2014).
Scientific Research Applications
Anticonvulsant Activity
- A study by Thakur et al. (2017) in the Journal of King Saud University - Science discusses the anticonvulsant activity of similar urea derivatives. They found compounds like 1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)-3-(4-hydroxyphenyl)urea to be effective in protecting against convulsions, highlighting the potential of similar urea derivatives in anticonvulsant applications (Thakur et al., 2017).
Molecular Devices and Complexation Studies
- Research by Lock et al. (2004) in the Journal of inclusion phenomena and macrocyclic chemistry explores the complexation of stilbene with urea-linked cyclodextrin, demonstrating how urea derivatives can be used in the self-assembly of molecular devices (Lock et al., 2004).
Anticancer Agents
- Feng et al. (2020) in the Medicinal Chemistry Research journal synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated them as anticancer agents. They found that these derivatives showed significant antiproliferative effects on various cancer cell lines, suggesting the potential of similar urea derivatives in cancer treatment (Feng et al., 2020).
Corrosion Inhibition
- Mistry et al. (2011) in Research on Chemical Intermediates investigated 1,3,5-triazinyl urea derivatives for corrosion inhibition. They found that these derivatives were efficient in inhibiting mild steel corrosion, indicating the utility of similar compounds in corrosion protection (Mistry et al., 2011).
Crystal Structure Studies
- A study by Sun et al. (2022) in Molecular Crystals and Liquid Crystals involved the synthesis and crystal structure determination of a compound similar to 1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea. This study highlights the importance of these compounds in understanding molecular structures (Sun et al., 2022).
Antibacterial Activity
- El-Sayed (2006) in the Grasas Y Aceites journal synthesized 1,2,4-triazole derivatives, including urea derivatives, which showed antimicrobial activity, pointing to the potential use of similar urea derivatives in antibacterial applications (El-Sayed, 2006).
Safety and Hazards
Mechanism of Action
Sulfonyl Compounds
The sulfonyl group (R-SO2-R’) is a common functional group in organic chemistry and is present in many important drugs and biologically active compounds. Sulfonyl compounds often exhibit strong binding to proteins and enzymes, which can lead to various biological effects .
Urea Derivatives
Urea and its derivatives are widely used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding to biological targets. They are found in a variety of drugs with diverse therapeutic applications .
Piperidine Derivatives
Piperidine is a common structural motif in many pharmaceuticals and alkaloids. It is often used as a building block in the synthesis of more complex organic molecules. Piperidine derivatives can exhibit a wide range of biological activities, including acting on the central nervous system .
Bromophenyl and Chlorophenyl Groups
Halogenated phenyl groups, such as bromophenyl and chlorophenyl, are frequently found in pharmaceuticals. The halogen atom can enhance binding to biological targets through halogen bonding and other interactions .
properties
IUPAC Name |
1-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O3S/c19-13-1-7-17(8-2-13)27(25,26)23-11-9-16(10-12-23)22-18(24)21-15-5-3-14(20)4-6-15/h1-8,16H,9-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQULWHIXWUVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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